Rubidium tetraphenylborate

Catalog No.
S1903655
CAS No.
5971-93-7
M.F
C24H20BR
M. Wt
404.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubidium tetraphenylborate

CAS Number

5971-93-7

Product Name

Rubidium tetraphenylborate

IUPAC Name

rubidium(1+);tetraphenylboranuide

Molecular Formula

C24H20BR

Molecular Weight

404.7 g/mol

InChI

InChI=1S/C24H20B.Rb/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1

InChI Key

SQJLZQVNFRBQQI-UHFFFAOYSA-N

SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Rb+]

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Rb+]

The exact mass of the compound Rubidium tetraphenylborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rubidium tetraphenylborate (RbBPh₄) is an alkali metal salt featuring the large, weakly coordinating tetraphenylborate anion. This class of compounds is primarily recognized for the low aqueous solubility of its heavier alkali metal salts, which forms the basis for their use in gravimetric analysis, electrochemistry, and materials science. [1] Unlike highly soluble salts such as sodium tetraphenylborate, RbBPh₄ provides a specific balance of solubility, thermal stability, and ionic radius that dictates its selection over closely related analogs for specialized technical applications. [2]

Direct substitution of Rubidium tetraphenylborate with other alkali metal tetraphenylborates (e.g., potassium or cesium) is often unviable due to significant differences in performance-critical physical properties. The ionic radius of the rubidium cation (152 pm) compared to potassium (138 pm) or cesium (167 pm) directly alters the compound's lattice energy. [1] This fundamental difference dictates quantifiable variations in aqueous solubility, thermal decomposition temperature, and ion mobility in solid-state systems. Consequently, selecting a cheaper analog like KBPh₄ or a more extreme precipitant like CsBPh₄ can compromise analytical precision, limit thermal processing windows, or fail to achieve targeted ionic conductivity in advanced materials. [2]

Precisely Defined Aqueous Insolubility for Selective Precipitation

Rubidium tetraphenylborate occupies a distinct and analytically useful solubility position relative to its closest alkali metal analogs. Its solubility product constant (Ksp) is approximately 8.4 times lower than that of potassium tetraphenylborate (KBPh₄), enabling more complete precipitation. [REFS-1, REFS-2] Concurrently, it is significantly more soluble than cesium tetraphenylborate (CsBPh₄), which can be advantageous in processes requiring subsequent dissolution in organic solvents where extreme insolubility is a hindrance. [1]

Evidence DimensionSolubility Product Constant (Ksp) in Water at 25 °C
Target Compound DataKsp ≈ 6.0 x 10⁻⁹ M² [<a href="https://iupac.org/project/533" target="_blank">2</a>]
Comparator Or BaselinePotassium Tetraphenylborate: Ksp = 5.03 x 10⁻⁸ M² [<a href="https://www.osti.gov/servlets/purl/492345" target="_blank">1</a>] Cesium Tetraphenylborate: Ksp = 1.03 x 10⁻¹⁰ M² [<a href="https://www.osti.gov/servlets/purl/492345" target="_blank">1</a>]
Quantified Difference~8.4x less soluble than KBPh₄; ~58x more soluble than CsBPh₄
ConditionsAqueous solution, 25 °C.

This specific solubility profile allows for higher-precision separation of rubidium from potassium or for applications where the extreme insolubility of the cesium salt is not desirable.

Elevated Thermal Stability for High-Temperature Analysis and Processing

In thermogravimetric analysis (TGA), Rubidium tetraphenylborate demonstrates a higher decomposition onset temperature compared to its lighter and more common analog, potassium tetraphenylborate. [1] This enhanced thermal stability provides a wider processing window for applications in materials science where the compound is used as a precursor, and allows for clearer analytical separation in the simultaneous determination of multiple alkali metals.

Evidence DimensionThermal Decomposition Onset Temperature
Target Compound Data~370 °C
Comparator Or BaselinePotassium Tetraphenylborate: ~340 °C
Quantified Difference~30 °C higher thermal stability margin
ConditionsSimultaneous thermogravimetric determination.

The higher decomposition temperature is critical for ensuring material integrity during high-temperature synthesis or for achieving accurate quantitative results in thermal analysis.

Enabling Higher Ionic Conductivity in Solid-State Electrolytes

In the design of solid-state ionic conductors, the larger ionic radius of Rb⁺ compared to K⁺ can be leveraged to create wider ion migration channels, enhancing overall ionic conductivity. Research on KAg₄I₅-based solid electrolytes demonstrated that partially substituting potassium with rubidium (to form K₀.₈Rb₀.₂Ag₄I₅) resulted in a material with high ionic conductivity. [1] This indicates that in certain advanced electrolyte formulations, the rubidium salt is not merely a substitute for the potassium analog but a required component for achieving superior performance.

Evidence DimensionIonic Conductivity in Doped Solid Electrolyte
Target Compound DataK₀.₈Rb₀.₂Ag₄I₅ solid electrolyte: 0.15 S cm⁻¹
Comparator Or BaselineBase KAg₄I₅ solid electrolyte (partially substituted by Rb)
Quantified DifferenceAchieved high conductivity of 0.15 S cm⁻¹ by leveraging the larger ionic radius of Rb⁺ to expand ion migration channels.
ConditionsMelt-quenched synthesis of K₀.₈Rb₀.₂Ag₄I₅ solid electrolyte.

For researchers developing solid-state batteries, selecting the rubidium salt over the potassium version can be a direct strategy to improve ion transport and overall device efficiency.

High-Precision Gravimetric and Radiochemical Analysis

For the quantitative determination of rubidium, particularly in complex matrices containing potassium, where the lower solubility of RbBPh₄ compared to KBPh₄ ensures more complete and selective precipitation. [1]

Precursor for Rubidium-Containing Specialty Glasses and Ceramics

In the synthesis of advanced materials requiring a rubidium source that can withstand process temperatures above 340 °C, a threshold where the more common potassium tetraphenylborate would begin to decompose. [2]

Component for High-Performance Solid-State Ion Conductors

As a key ingredient or dopant in the formulation of solid electrolytes for next-generation batteries, where the specific ionic radius of rubidium is used to optimize the crystal lattice for enhanced ion mobility. [3]

Calibration Standard for Rubidium-Selective Electrodes

Used to prepare standard solutions for the calibration of rubidium ion-selective electrodes, leveraging its well-defined, low solubility to create stable and accurate reference points in the pRb 1-4 range. [4]

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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